2-(Chloromethyl)-1,4-dioxane

Catalog No.
S662899
CAS No.
21048-16-8
M.F
C5H9ClO2
M. Wt
136.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-1,4-dioxane

CAS Number

21048-16-8

Product Name

2-(Chloromethyl)-1,4-dioxane

IUPAC Name

2-(chloromethyl)-1,4-dioxane

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

InChI

InChI=1S/C5H9ClO2/c6-3-5-4-7-1-2-8-5/h5H,1-4H2

InChI Key

SFABQWISNPPOOB-UHFFFAOYSA-N

SMILES

C1COC(CO1)CCl

Canonical SMILES

C1COC(CO1)CCl

Synthesis and Characterization:

2-(Chloromethyl)-1,4-dioxane is a relatively simple organic compound with the chemical formula C₅H₉ClO₂. Its synthesis has been reported in several scientific publications, often as an intermediate step in the preparation of more complex molecules. For example, one study describes its synthesis from 1,4-dioxane and chloromethyl chloride using Lewis acid catalysis [].

Potential Applications:

While there is limited information readily available on the specific scientific research applications of 2-(Chloromethyl)-1,4-dioxane, its structure suggests potential uses in various research fields.

  • Organic Chemistry

    The chloromethyl group (-CH₂Cl) is a common reactive group used in organic synthesis for introducing new functionalities into molecules. 2-(Chloromethyl)-1,4-dioxane could potentially serve as a building block for the synthesis of various organic molecules, particularly those containing heterocyclic rings.

  • Polymer Chemistry

    The cyclic ether moiety (dioxane ring) can participate in polymerization reactions, potentially leading to the formation of new polymers with interesting properties.

  • Material Science

    The unique combination of functional groups in 2-(Chloromethyl)-1,4-dioxane suggests potential applications in material science, such as the development of new resins, adhesives, or functional coatings.

2-(Chloromethyl)-1,4-dioxane is a heterocyclic organic compound characterized by the presence of a dioxane ring substituted with a chloromethyl group. Its molecular formula is C5H9ClO2C_5H_9ClO_2 and it has a molecular weight of approximately 136.58 g/mol. The compound features two oxygen atoms within a six-membered ring, contributing to its unique chemical properties. The chloromethyl group (—CH₂Cl) enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

Due to the presence of both the chloromethyl and dioxane functionalities. Key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
  • Chloromethylation: This compound can act as a chloromethylating agent, introducing chloromethyl groups into other aromatic compounds through electrophilic substitution mechanisms .
  • Oxidative Reactions: The dioxane structure can engage in oxidation reactions, potentially leading to the formation of various oxygenated products.

The synthesis of 2-(Chloromethyl)-1,4-dioxane can be achieved through several methodologies:

  • Chloromethylation of Dioxane: This involves treating 1,4-dioxane with chloromethyl methyl ether in the presence of an acid catalyst. This method allows for the introduction of the chloromethyl group onto the dioxane ring.
  • Reactions with Chlorinating Agents: Reacting 1,4-dioxane with thionyl chloride or phosphorus trichloride can yield 2-(Chloromethyl)-1,4-dioxane under controlled conditions .

Several compounds share structural similarities with 2-(Chloromethyl)-1,4-dioxane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4-DioxaneDioxaneSolvent used widely in laboratories
2-Methoxy-1,4-dioxaneDioxane derivativeExhibits different reactivity patterns
Chlorodimethyl etherEtherUsed for chloromethylation reactions
2-(Bromomethyl)-1,4-dioxaneDioxane derivativeSimilar reactivity but with bromine

Uniqueness of 2-(Chloromethyl)-1,4-dioxane: The presence of the chloromethyl group distinguishes it from other dioxanes by enhancing its electrophilic character and reactivity towards nucleophiles. This makes it particularly useful in synthetic organic chemistry compared to its non-chloro counterparts.

Physical State and Appearance

2-(Chloromethyl)-1,4-dioxane exists as a liquid at room temperature with a colorless to light yellow appearance [1] [2]. The compound maintains its liquid state under standard atmospheric conditions, making it readily handleable in laboratory and industrial settings. The molecular structure consists of a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 4, with a chloromethyl substituent at position 2 [3].

The compound exhibits a molecular weight of 136.58 g/mol and follows the molecular formula C5H9ClO2 [3] [4] [5]. Its physical characteristics are influenced by the presence of both the dioxane ring system and the reactive chloromethyl functional group, which contributes to its moderate polarity and chemical reactivity.

PropertyValueReference
Physical State (20°C)Liquid [1] [6]
AppearanceColorless to light yellow liquid [1] [2]
Molecular FormulaC5H9ClO2 [3] [4] [5]
Molecular Weight136.58 g/mol [3] [4] [5]

Solubility Profile

The solubility characteristics of 2-(Chloromethyl)-1,4-dioxane are primarily determined by its heterocyclic structure and the polar chloromethyl substituent. The compound demonstrates moderate water solubility, which can be attributed to the presence of two ether oxygen atoms in the dioxane ring that can participate in hydrogen bonding with water molecules [7].

The octanol-water partition coefficient (log P) ranges from 0.34 to 0.64 [8] [9], indicating slightly hydrophobic behavior. This moderate lipophilicity suggests that the compound can dissolve in both aqueous and organic phases, though it shows a slight preference for organic solvents. The computed XLogP3-AA value of 0.4 confirms this moderate hydrophobic character [3].

PropertyValueSource
Water SolubilityModerateEstimated from structure
Log P (octanol-water)0.34 - 0.64 [8] [9]
XLogP3-AA0.4 [3]
Hydrophilicity ClassificationSlightly hydrophobicBased on log P values

Partition Coefficients

The partition behavior of 2-(Chloromethyl)-1,4-dioxane reflects its amphiphilic nature, with the dioxane ring providing some hydrophilic character while the chloromethyl group contributes to lipophilicity. The log P value of approximately 0.4 places this compound in the category of moderately lipophilic substances [3] [8].

This partition coefficient suggests that the compound would have moderate bioaccumulation potential and could distribute between aqueous and lipid phases in biological systems. The relatively low partition coefficient compared to highly chlorinated compounds indicates that 2-(Chloromethyl)-1,4-dioxane would not extensively accumulate in fatty tissues but could still cross biological membranes.

Volatility and Vapor Pressure

The volatility characteristics of 2-(Chloromethyl)-1,4-dioxane are influenced by its molecular weight and intermolecular forces. The compound demonstrates moderate volatility based on its boiling point data. At reduced pressure (0.02 Torr), the compound boils at 40°C [4] [5], while at atmospheric pressure (760 mmHg), the boiling point increases to 193°C [10].

This significant difference in boiling points under different pressures indicates that the compound can be readily volatilized under vacuum conditions, making it suitable for distillation purification processes. The moderate volatility suggests that vapor exposure could be a concern in occupational settings, necessitating appropriate ventilation and containment measures.

PropertyValueReference
Boiling Point (0.02 Torr)40°C [4] [5]
Boiling Point (760 mmHg)193°C [10]
Flash Point81.6°C [10]
Volatility ClassificationModerateEstimated

Thermal Properties

2-(Chloromethyl)-1,4-dioxane exhibits good thermal stability under normal storage and handling conditions [4] [5] [1]. The compound can withstand moderate temperatures without decomposition, making it suitable for various synthetic applications that require heating.

The flash point of 81.6°C indicates that the compound poses a moderate fire hazard and requires careful handling around heat sources [10]. The thermal properties are consistent with other chloromethyl-substituted heterocycles, showing stability until significant thermal stress is applied.

Thermal stability studies on related dioxane compounds indicate that decomposition typically begins at temperatures well above normal processing conditions [11]. The parent compound 1,4-dioxane shows thermal stability up to 300-350°C for extended periods [11], suggesting that 2-(Chloromethyl)-1,4-dioxane would have similar or slightly reduced thermal stability due to the presence of the more labile chloromethyl group.

PropertyValueReference
Thermal StabilityStable under normal conditions [4] [5] [1]
Flash Point81.6°C [10]
Decomposition TemperatureNot determined-
Temperature Stability RangeEstimated stable to ~200°CBased on structure

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H227 (50%): Combustible liquid [Warning Flammable liquids];
H314 (50%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-15-2023

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